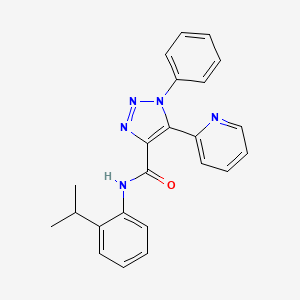

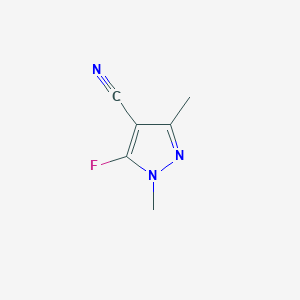

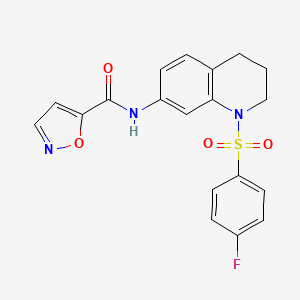

![molecular formula C14H12N4 B3019763 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866050-29-5](/img/structure/B3019763.png)

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The core structure is a fused triazole and pyrimidine ring system, which can be modified to produce various derivatives with different properties and potential applications.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach involves a three-component one-pot reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes, which can be facilitated by NaOH in ethanol under heating or ultrasonic irradiation, leading to good yields and high selectivity . Another method includes the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives to form new derivatives . Additionally, oxidative cyclization followed by Dimroth rearrangement has been used to synthesize novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives . A catalyst-free and solvent-free synthesis approach has also been developed, adhering to green chemistry principles .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been confirmed and characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS spectra . X-ray structural investigations have been conducted to determine the course of reactions leading to these compounds . Additionally, theoretical studies using DFT calculations have been performed to predict chemical shifts, which were found to be in good agreement with experimental data .

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold can undergo various chemical reactions. For instance, the reaction of 6-bromo-[1,2,4]-triazolo-[4,3-a]pyrimidines with aliphatic amines under microwave irradiation can lead to unexpected amino compounds through an ANRORC-type mechanism . Nucleophilic substitution reactions have also been observed, such as the smooth conversion of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide to yield a carbonitrile derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. These properties can be tailored by modifying the reaction conditions and starting materials. The solubility, melting points, and stability of these compounds can vary significantly, which is important for their potential applications in pharmaceuticals and materials science. The environmental friendliness of the synthesis methods also contributes to the overall profile of these compounds .

科学的研究の応用

Antibacterial Activity

Triazolo[1,5-a]pyrimidine derivatives, including structures similar to 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine, have been investigated for their potent antibacterial activity. These compounds are known to exhibit broad-spectrum antibacterial effects against various clinically significant organisms, including drug-resistant forms. Their mechanisms of action may involve the inhibition of crucial bacterial enzymes such as DNA gyrase, topoisomerase IV, and efflux pumps, offering potential as novel anti-S. aureus agents (Li & Zhang, 2021).

Synthetic and Medicinal Aspects

The synthetic versatility of triazolo[1,5-a]pyrimidine scaffolds allows for the exploration of a wide range of medicinal properties. These compounds have been utilized as building blocks in drug development, showing efficacy as anticancer agents, CNS modulators, anti-infectives, anti-inflammatories, and more. The structure-activity relationship (SAR) studies surrounding these scaffolds highlight their importance in medicinal chemistry, offering a promising area for further drug candidate development (Cherukupalli et al., 2017).

Novel Sedative Hypnotics

Compounds related to the triazolo[1,5-a]pyrimidine class, such as Zaleplon, demonstrate the therapeutic potential of these structures in treating insomnia. The pharmacological activity of Zaleplon, a non-benzodiazepine sedative hypnotic, showcases the clinical relevance of triazolo[1,5-a]pyrimidines. This illustrates the diversity of therapeutic areas where these compounds can be applied, extending beyond antibacterial and anticancer applications to include sleep disorders (Heydorn, 2000).

Regio-Orientation in Structure Assignment

The synthesis and structural analysis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the subject compound, highlight the complexity of their chemical behavior. The regio-orientation and selectivity of these compounds in chemical reactions provide insight into their reactivity, guiding the design of derivatives with tailored biological activities. Understanding these properties is crucial for the development of novel therapeutic agents with optimized efficacy and specificity (Mohamed & Mahmoud, 2019).

将来の方向性

Heterocyclic compounds like “5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine” have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry .

特性

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-2-10-4-5-12(8-11(10)3-1)13-6-7-18-14(17-13)15-9-16-18/h4-9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJZHQBGIYDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NC4=NC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

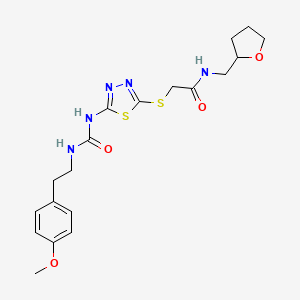

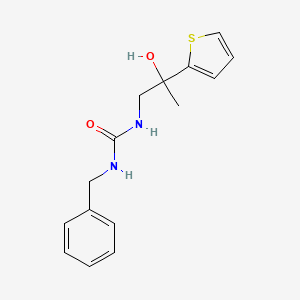

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)

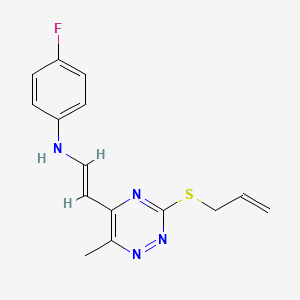

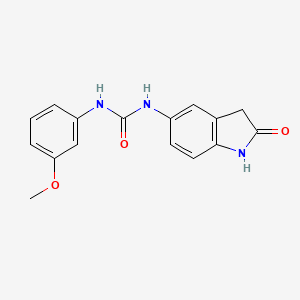

![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)

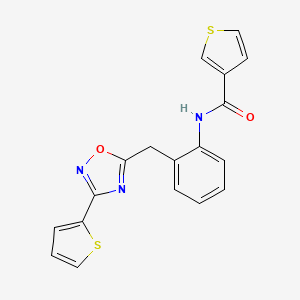

![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)